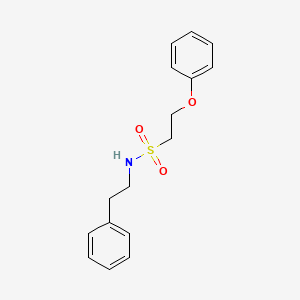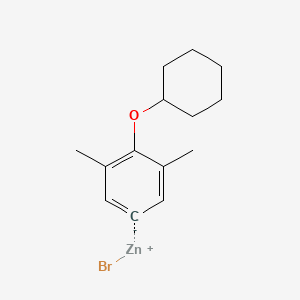
4-Cyclohexyloxy-3,5-dimethylphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc compound used in various organic synthesis reactions. It is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it acts as a nucleophile.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclohexyloxy-3,5-dimethylphenylzinc bromide typically involves the reaction of 4-cyclohexyloxy-3,5-dimethylbromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran to ensure solubility and stability of the organozinc compound. The general reaction scheme is as follows:
4-Cyclohexyloxy-3,5-dimethylbromobenzene+Zn→4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, Negishi coupling, and Kumada coupling. These reactions involve the formation of carbon-carbon bonds, making this compound valuable in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Negishi Coupling: Palladium or nickel catalyst, base (e.g., lithium chloride), and organohalide.
Kumada Coupling: Nickel catalyst and Grignard reagent.
Major Products: The major products formed from these reactions are biaryl compounds, which are important intermediates in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Chemistry: 4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide is widely used in organic synthesis for the construction of complex molecules. Its ability to form carbon-carbon bonds makes it a valuable reagent in the synthesis of natural products, pharmaceuticals, and advanced materials.
Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize bioactive molecules and drug candidates. Its role in forming biaryl structures is crucial for developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and advanced materials. Its application in cross-coupling reactions allows for the efficient synthesis of high-value products.
作用機序
The mechanism of action of 4-cyclohexyloxy-3,5-dimethylphenylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to the metal catalyst (e.g., palladium or nickel). This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the catalyst. The molecular targets and pathways involved are primarily the metal catalysts and the organic substrates undergoing coupling.
類似化合物との比較
- 4-Isopropoxy-3,5-dimethylphenylzinc bromide
- 4-Trifluoromethylphenylmagnesium bromide
- 5-Methoxycarbonylthiazol-2-ylzinc bromide
Comparison: 4-Cyclohexyloxy-3,5-dimethylphenylzinc bromide is unique due to its specific substituents, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it may offer different steric and electronic properties, affecting the outcome of the reactions it participates in. For instance, the cyclohexyloxy group can provide steric hindrance, potentially leading to higher selectivity in certain reactions.
特性
分子式 |
C14H19BrOZn |
|---|---|
分子量 |
348.6 g/mol |
IUPAC名 |
bromozinc(1+);2-cyclohexyloxy-1,3-dimethylbenzene-5-ide |
InChI |
InChI=1S/C14H19O.BrH.Zn/c1-11-7-6-8-12(2)14(11)15-13-9-4-3-5-10-13;;/h7-8,13H,3-5,9-10H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
GHXVBSIAWLHAMA-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C(=C[C-]=C1)C)OC2CCCCC2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate](/img/structure/B14870522.png)
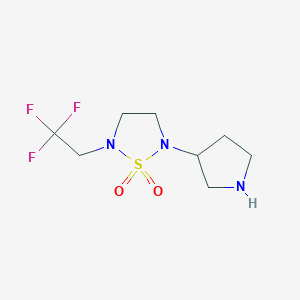
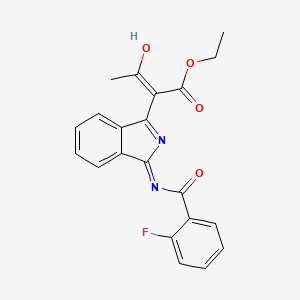
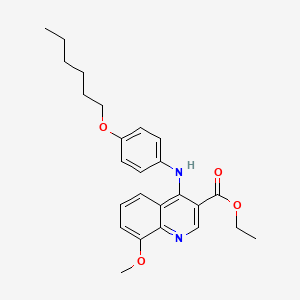
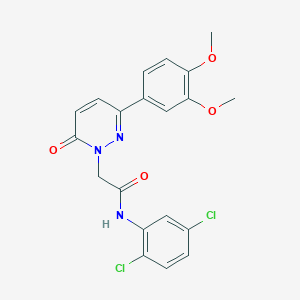
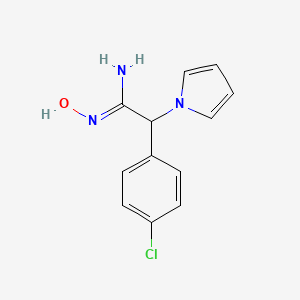
![[3-(4-Ethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14870549.png)
![[3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14870556.png)

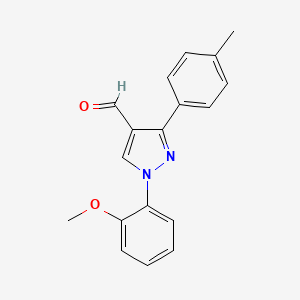
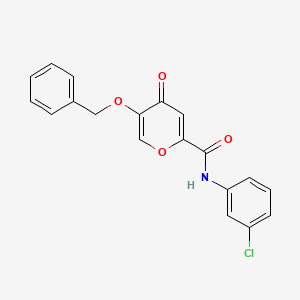
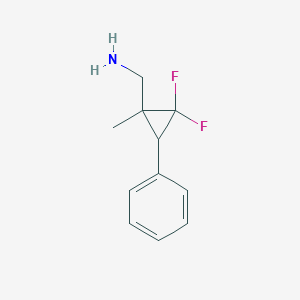
![N-(1-benzylpiperidin-4-yl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B14870597.png)
